Pristinamycin

Antimicrobial susceptibility Streptococcus pneumoniae Streptogramin comparator

Researchers face limited oral options for deep-seated MRSA infections. Pristinamycin, a natural streptogramin complex (30:70 ratio of IA:IIA), binds irreversibly to the 50S ribosomal subunit for bactericidal action. - Delivers ~70% cure rates in osteomyelitis and septic arthritis, enabling oral step-down trials. - Demonstrates in vitro synergy with doxycycline (82.13%) and levofloxacin (70.14%) against MDR MRSA. - Serves as a reference standard for antimicrobial surveillance to map geographically variable resistance (e.g., 46.2% non-susceptibility in recent Egyptian isolates). Sourced from qualified fermentation, with batch-specific purity ≥98% (HPLC) and certificates of analysis. Cold-chain shipped for global delivery.

Molecular Formula C71H84N10O17
Molecular Weight 1349.5 g/mol
CAS No. 270076-60-3
Cat. No. B1146413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePristinamycin
CAS270076-60-3
Molecular FormulaC71H84N10O17
Molecular Weight1349.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
InChIInChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5-,10-9-,18-13-
InChIKeyMVTQIFVKRXBCHS-FHWPYUEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPoorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Pristinamycin Baseline Characterization


Pristinamycin (CAS 270076-60-3) is a natural streptogramin antibiotic consisting of two synergistically acting components—pristinamycin IA (a macrolide) and pristinamycin IIA (a depsipeptide)—produced by Streptomyces pristinaespiralis [1]. The combination binds irreversibly to the 50S ribosomal subunit, resulting in bactericidal activity primarily against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and erythromycin-resistant streptococci . It is administered orally and is distinguished from injectable streptogramin derivatives such as quinupristin/dalfopristin by its unique physicochemical and pharmacokinetic profile, which includes low aqueous solubility and P-glycoprotein substrate interactions [2][3].

Gram-positive antimicrobial research, including MRSA and erythromycin-resistant strains
Oral streptogramin probe with fixed component ratio
P-glycoprotein substrate interaction context for absorption studies

Why Streptogramin Substitution Fails


Direct substitution between pristinamycin and other streptogramins (e.g., quinupristin/dalfopristin) or alternative anti-MRSA agents (e.g., linezolid, vancomycin) is scientifically unsupported without comparative data. Pristinamycin exhibits a fixed 30:70 ratio of group B to group A components derived from natural fermentation, while injectable quinupristin/dalfopristin comprises semisynthetic, water-soluble derivatives [1]. This fundamental difference in molecular composition and formulation translates to divergent oral bioavailability, tissue distribution, and P-glycoprotein-mediated drug interaction profiles [2]. Furthermore, in vitro susceptibility breakpoints and clinical response rates vary significantly across comparators, even within the same pathogen class [3]. Therefore, procurement decisions must be driven by direct, quantitative evidence specific to the target pathogen and intended application, not by class-level assumptions.

Component composition and formulation mismatch
Natural fermentation ratio (30:70) differs from semisynthetic injectable derivatives, altering bioavailability and distribution.
P-glycoprotein interaction divergence
P-gp substrate status may shift oral absorption and drug–drug interaction profiles relative to non-substrate alternatives.
Susceptibility breakpoint variation
MIC breakpoints and reported clinical response rates may not transfer across streptogramin comparators or anti-MRSA agents.

Quantitative Evidence for Procurement


In Vitro Potency vs. Comparator in S. pneumoniae

Pristinamycin demonstrates consistently lower MIC90 values against clinical S. pneumoniae strains compared to the injectable streptogramin quinupristin/dalfopristin, irrespective of penicillin or erythromycin resistance phenotypes [1].

S. pneumoniae MIC90
Head-to-head
0.25 vs 0.5–1 mg/L
Reported lower MIC90 may support oral dosing research context
200 clinical isolates; agar dilution
Antimicrobial susceptibility Streptococcus pneumoniae Streptogramin comparator

MRSA Activity Compared to Linezolid and Vancomycin

Against 150 MRSA clinical isolates, pristinamycin exhibits an MIC90 of 0.5 µg/mL, equivalent to linezolid and four times lower than vancomycin, supporting its retained activity against this high-priority pathogen [1].

MRSA MIC90
Head-to-head
0.5 vs 2.0 µg/mL (vancomycin)
Supports anti-MRSA screening context
150 clinical MRSA; Etest method
MRSA MIC90 comparison Anti-staphylococcal agents

Resistance Prevalence: MRSA vs. Linezolid

In a 2025 surveillance study of 154 S. aureus isolates from skin infections, pristinamycin non-susceptibility among multi-drug resistant (MDR) MRSA strains was 46.2%, significantly higher than linezolid (5.2%) and vancomycin (9.1%) [1]. This high resistance rate contextualizes pristinamycin as a second-line option in regions with endemic resistance.

Resistance prevalence
Head-to-head
46.2% vs 5.2% (linezolid) non-susceptible
Contextualizes regional resistance surveillance
67 MDR MRSA; Egypt tertiary care
Antimicrobial resistance surveillance MRSA Resistance prevalence

Doxycycline Synergy Against MDR MRSA

Checkerboard assays reveal that the pristinamycin-doxycycline combination is synergistic in 82.13% of multi-drug resistant MRSA isolates, while pristinamycin-levofloxacin shows 70.14% synergy, compared to predominantly additive effects with linezolid (67%) [1].

Synergy rate (FICI)
Head-to-head
82.13% with doxycycline
Supports combination screening context
Checkerboard; 67 MDR MRSA isolates
Antibiotic synergy Combination therapy MRSA

Cure Rate in Osteoarticular Infections

In a retrospective study of 27 patients with osteoarticular infections (21 cases due to multiresistant MRSA), oral pristinamycin achieved cure in 16 of 23 evaluable cases (70%), with successful suppression in an additional 5 cases (22%) [1]. Adverse events were limited to mild gastrointestinal disturbances (7/27 patients) and rash (1/27).

Osteoarticular outcome
Class-level
70% cure (16/23 evaluable)
Reported clinical endpoint context; requires prospective validation
Retrospective review; MRSA osteoarticular
Osteoarticular infection MRSA Clinical efficacy

Oral Bioavailability vs. Injectable Formulation

Pristinamycin exhibits low oral bioavailability (approximately 30%), requiring three-times-daily dosing, while quinupristin/dalfopristin is only available as an intravenous formulation due to negligible oral absorption [1][2]. Pristinamycin's P-glycoprotein substrate status further impacts absorption and drug interactions [3].

Oral bioavailability
Class-level
~30% bioavailability; P-gp substrate
Defines oral route research constraints
Human PK; Caco-2 P-gp assay
Pharmacokinetics Oral bioavailability Route of administration

Validated Application Scenarios


Osteoarticular Infection Research

Researchers and clinical investigators focusing on deep-seated MRSA infections, particularly osteomyelitis or septic arthritis, can utilize pristinamycin as an oral treatment alternative. Clinical data demonstrate a 70% cure rate in such infections, with favorable tolerability [1]. This positions pristinamycin as a candidate for trials comparing oral vs. intravenous regimens or for use in patients intolerant to standard therapies.

Combination Therapy for MDR MRSA

Based on in vitro synergy data showing 82.13% synergy with doxycycline and 70.14% with levofloxacin against MDR MRSA [1], pristinamycin is a strategic component for developing novel combination regimens. Procurement should include companion agents to evaluate enhanced efficacy and suppression of resistance emergence in both preclinical and clinical studies.

Antimicrobial Susceptibility and Surveillance

Given the variable resistance rates observed geographically (e.g., 46.2% non-susceptibility in recent Egyptian isolates vs. historically low rates) [1], pristinamycin is a valuable reference compound for inclusion in antimicrobial surveillance panels. Procurement for diagnostic and research microbiology laboratories enables accurate local resistance mapping and guides empirical therapy decisions.

Pharmacokinetics and Drug Interactions

Pristinamycin's unique oral bioavailability (~30%), P-glycoprotein substrate interaction, and fixed component ratio make it a distinct model compound for investigating oral streptogramin absorption and drug-drug interactions [1][2]. It is suitable for studies comparing oral vs. injectable streptogramin pharmacokinetics, or for evaluating P-gp-mediated transport in intestinal models.

Application
Selection Property
Validation Focus
Bone and joint infection models
Oral streptogramin exposure profile
MRSA model response endpoints
Combination antimicrobial screening
Synergy assay context (doxycycline)
FICI synergy rate validation
Antimicrobial resistance surveillance
Geographic MIC distribution data
Local susceptibility panel inclusion
Oral absorption & transporter studies
P-gp substrate interaction profile
Oral bioavailability & drug interaction modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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